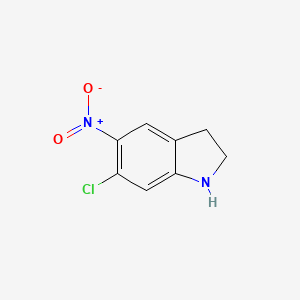

6-chloro-5-nitro-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2/c9-6-4-7-5(1-2-10-7)3-8(6)11(12)13/h3-4,10H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTPYSPFYDKFME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloro 5 Nitro 2,3 Dihydro 1h Indole

Strategic Approaches to the Indoline (B122111) Core Functionalization

The construction of the 6-chloro-5-nitro-2,3-dihydro-1H-indole scaffold can be approached through various strategic synthetic paradigms. These strategies often involve either building the indoline ring system with the desired substituents already in place on the precursors or functionalizing a pre-existing indoline core.

Convergent and Divergent Synthetic Routes

The synthesis of this compound is well-suited to both convergent and divergent strategies.

A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together in the final stages of the synthesis. For this specific target, a convergent approach is less common but could theoretically involve the coupling of a suitably substituted aromatic piece with a two-carbon unit to form the five-membered ring.

A divergent synthesis , on the other hand, begins with a common intermediate that is then elaborated into a variety of related structures. In the context of this compound, a divergent approach is highly practical. A common starting material, such as indoline or a substituted aniline (B41778), can be sequentially functionalized. For instance, two primary divergent pathways can be envisioned:

Route A: Indoline → 6-Chloroindoline → 6-Chloro-5-nitroindoline

Route B: Indoline → 5-Nitroindoline → 6-Chloro-5-nitroindoline

The feasibility of these routes hinges on the directing effects of the substituents at each step, which will be discussed in detail in section 2.2.

Multi-Step Synthetic Sequences from Aromatic Precursors

The most prevalent method for constructing the this compound framework is through a multi-step synthesis commencing from readily available aromatic precursors. A common starting material for such a sequence is a substituted aniline. For example, a plausible route could begin with 4-chloro-3-nitroaniline.

A general multi-step approach involves:

N-protection and activation: The aniline nitrogen is often protected, for example, by acetylation, to modulate its reactivity and directing effects in subsequent electrophilic aromatic substitution reactions.

Introduction of the two-carbon unit: This can be achieved through various methods, such as the reaction with a two-carbon electrophile, to build the ethylamino side chain necessary for cyclization.

Cyclization: An intramolecular cyclization reaction, often a Friedel-Crafts type reaction or a palladium-catalyzed C-H activation/amination, is then employed to form the indoline ring.

Functional group manipulation: This may involve the introduction or modification of the chloro and nitro groups on the aromatic ring either before or after the formation of the indoline core. The order of these steps is critical for achieving the desired regiochemistry. lumenlearning.com

The following table outlines a hypothetical multi-step synthesis from an aromatic precursor:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | N-Acetylation | Acetic anhydride, pyridine | N-(4-chlorophenyl)acetamide |

| 2 | Nitration | HNO₃, H₂SO₄ | N-(4-chloro-3-nitrophenyl)acetamide |

| 3 | Reduction of nitro group | H₂, Pd/C | N-(3-amino-4-chlorophenyl)acetamide |

| 4 | Diazotization and Sandmeyer | NaNO₂, HCl then CuCl | N-(3,4-dichlorophenyl)acetamide |

| 5 | Ethylene introduction | Ethylene glycol, acid catalyst | N-(3,4-dichlorophenyl)-2-hydroxyethyl-amine |

| 6 | Cyclization | PPA or other dehydrating agent | 6-chloroindoline |

| 7 | Nitration | HNO₃, H₂SO₄ | 6-chloro-5-nitroindoline |

This table presents a conceptual multi-step sequence. The actual yields and regioselectivity would need to be empirically determined and optimized.

One-Pot and Cascade Reactions for Indoline Annulation

Modern synthetic chemistry increasingly focuses on the development of one-pot and cascade reactions to improve efficiency and reduce waste. While a specific one-pot synthesis for this compound is not prominently reported, the principles of cascade reactions can be applied to the formation of the indoline core.

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations where the product of one reaction is the substrate for the next. For indoline synthesis, a cascade reaction could be initiated by an intermolecular reaction that sets the stage for a subsequent intramolecular cyclization. For example, a palladium-catalyzed process could involve an initial intermolecular amination followed by an intramolecular C-H activation/amination to form the indoline ring in a single operational step. The challenge in applying this to the target molecule would be the incorporation of the chloro and nitro substituents into the starting materials in a way that is compatible with the cascade conditions.

Regioselective Introduction of Chloro and Nitro Substituents

The key to successfully synthesizing this compound lies in the controlled and regioselective introduction of the chloro and nitro groups onto the indoline or a precursor aromatic ring. This requires a thorough understanding of the principles of electrophilic aromatic substitution and the directing effects of the substituents involved.

Controlled Chlorination Strategies at the 6-Position

The introduction of a chlorine atom at the 6-position of the indoline ring can be achieved through electrophilic chlorination. The regiochemical outcome of this reaction is highly dependent on the nature of the indoline nitrogen.

Under acidic conditions: When the indoline nitrogen is protonated, it becomes a strong deactivating and meta-directing group. This directs incoming electrophiles to the 6-position. Therefore, treating indoline with a chlorinating agent in the presence of a strong acid is a viable strategy to obtain 6-chloroindoline.

| Reaction | Substrate | Chlorinating Agent | Conditions | Major Product |

| Electrophilic Chlorination | Indoline | N-Chlorosuccinimide (NCS) | Trifluoroacetic acid | 6-Chloroindoline |

| Electrophilic Chlorination | Indoline | Cl₂ | Acetic acid | 6-Chloroindoline |

Starting from a pre-functionalized aromatic: An alternative approach is to start with an aromatic precursor that already contains a chlorine atom at the desired position relative to an amino or nitro group that will ultimately become part of the indoline ring. For example, starting with 4-chloroaniline (B138754) derivatives can lead to 6-chloroindoline after cyclization.

Directed Nitration Methodologies at the 5-Position

The nitration of the indoline ring is a classic electrophilic aromatic substitution. The position of nitration is dictated by the substituents already present on the ring.

Nitration of 6-Chloroindoline: To synthesize 6-chloro-5-nitroindoline, the nitration of 6-chloroindoline is a key step. The chloro group is a weak deactivating group but is an ortho-, para-director. The amino group of the indoline, especially under the acidic conditions of nitration (protonated form), is a meta-director. The 5-position is ortho to the chloro group and meta to the protonated amino group. Therefore, the directing effects of both groups are synergistic, favoring the introduction of the nitro group at the 5-position.

| Reaction | Substrate | Nitrating Agent | Conditions | Major Product |

| Electrophilic Nitration | 6-Chloroindoline | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | 0 °C to room temperature | 6-Chloro-5-nitroindoline |

Nitration of N-acetylindoline: If one were to follow a synthetic route where nitration precedes chlorination, the directing effect of the indoline nitrogen must be controlled. The unprotonated amino group is a strong activating and ortho-, para-director. To achieve nitration at the 5-position, the nitrogen is typically protected with an acetyl group. The N-acetyl group is still an ortho-, para-director, leading to the formation of 5-nitro-1-acetylindoline. Subsequent chlorination would then be directed by both the nitro group (meta-director) and the N-acetylamino group (ortho-, para-director). The 6-position is ortho to the N-acetylamino group and meta to the nitro group, making this a plausible, albeit potentially less direct, route.

The following table summarizes the directing effects of relevant substituents in electrophilic aromatic substitution on a benzene (B151609) ring, which provides a basis for predicting the outcomes on the indoline system.

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ (unprotonated) | Strongly Activating | Ortho, Para |

| -NH₃⁺ (protonated) | Strongly Deactivating | Meta |

| -NHCOCH₃ | Moderately Activating | Ortho, Para |

| -Cl | Weakly Deactivating | Ortho, Para |

| -NO₂ | Strongly Deactivating | Meta |

By carefully selecting the synthetic route and controlling the reaction conditions to exploit these directing effects, the regioselective synthesis of this compound can be achieved with high fidelity.

Sequential vs. Simultaneous Functionalization Protocols

The assembly of a polysubstituted heterocyclic system like this compound can be approached through two distinct strategic philosophies: sequential and simultaneous functionalization.

A sequential functionalization protocol involves the stepwise introduction of the required chloro and nitro groups onto a pre-existing benzene or aniline ring, followed by the construction of the pyrrolidine (B122466) ring. This is a classic and often reliable strategy. A hypothetical sequential synthesis would begin with a commercially available starting material, such as 4-chloroaniline. The synthesis would proceed by first introducing the nitro group at the 5-position through electrophilic aromatic nitration. Subsequently, an ethylamine (B1201723) fragment would be built onto the aniline nitrogen, often protected, to form a suitable precursor for the final cyclization step. This approach offers meticulous control over the introduction of each functional group, minimizing issues with regioselectivity.

In contrast, a simultaneous functionalization protocol aims to construct the core bicyclic structure and install multiple functional groups in a single or a few concerted steps. These methods, often employing cycloaddition reactions, are highly efficient in building molecular complexity. For instance, an intramolecular [4+2] cycloaddition (Diels-Alder reaction) of a complex, acyclic enynamide precursor could theoretically form the substituted dihydroindole ring in one step. nih.gov While powerful, such strategies require the synthesis of highly specialized precursors and careful optimization to control the regiochemistry of the cycloaddition.

The choice between these protocols depends on factors like the availability of starting materials, desired scalability, and the need for structural diversity. Sequential routes are often preferred for targeted synthesis, while simultaneous strategies excel in the rapid generation of compound libraries.

Cyclization Reactions Forming the Dihydroindole Ring

The crucial step in any synthesis of this compound is the formation of the five-membered nitrogen-containing ring. Several robust cyclization methods are applicable.

Intramolecular Amination and Cyclization Reactions

Intramolecular amination is a direct and effective method for forming the dihydroindole core. This strategy typically involves an aniline derivative bearing a two-carbon chain with a leaving group at the terminal position (e.g., a 2-haloethyl group). The aniline nitrogen acts as a nucleophile, displacing the leaving group to form the pyrrolidine ring.

For the target molecule, a plausible precursor would be N-(2-bromoethyl)-4-chloro-5-nitroaniline. In the presence of a base, the aniline nitrogen would undergo intramolecular nucleophilic substitution to forge the N-C2 bond, yielding the desired dihydroindole. While specific examples for this exact substrate are scarce, the methodology is widely used for analogous structures.

Reductive Cyclization Pathways

Reductive cyclization is one of the most powerful and versatile methods for indole (B1671886) and indoline synthesis, particularly well-suited for nitro-substituted compounds. chemrxiv.org In this approach, the nitro group itself participates in the reaction, being reduced to an amine which then acts as the intramolecular nucleophile.

A prominent example is the Leimgruber-Batcho indole synthesis, which can be adapted to produce dihydroindoles. researchgate.netorgsyn.org This pathway could start from 4-chloro-5-nitro-2-nitrotoluene. Condensation with a formamide (B127407) acetal (B89532) would form a β-nitroenamine. Subsequent reduction of the nitro group (e.g., with H₂/Raney Nickel, Fe/AcOH, or sodium dithionite) would generate an intermediate amine that spontaneously cyclizes onto the enamine, which is then further reduced to the dihydroindole ring. orgsyn.org The key advantage is that the nitro group serves a dual purpose: first as an activating group and then as the nitrogen source for the heterocyclic ring.

The conditions for such reductive cyclizations can be tuned to favor the formation of the dihydroindole over the fully aromatized indole.

Transition Metal-Catalyzed Cyclization Processes

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve transformations that are otherwise difficult. mdpi.comnih.gov The formation of the dihydroindole ring can be efficiently catalyzed by various metals, most notably palladium, copper, and rhodium. core.ac.uk

A common strategy involves the intramolecular cyclization of an N-allylaniline derivative. For the target molecule, this would involve a precursor like N-allyl-4-chloro-5-nitroaniline. A palladium-catalyzed intramolecular aminoarylation of the double bond would lead directly to a 2-methyl-dihydroindole derivative. Alternatively, copper-catalyzed alkene aminooxygenation represents another advanced method for creating functionalized chiral indolines from similar precursors. researchgate.net These reactions often proceed under mild conditions with high efficiency.

Another powerful technique is the intramolecular Heck reaction, where a precursor like N-vinyl-2-iodo-4-chloro-5-nitroaniline could be cyclized using a palladium catalyst to form the dihydroindole ring.

Table 1: Comparison of Potential Cyclization Strategies

| Method | Plausible Precursor | Key Transformation | Advantages |

| Intramolecular Amination | N-(2-bromoethyl)-4-chloro-5-nitroaniline | Nucleophilic attack of aniline N on alkyl halide | Direct, conceptually simple |

| Reductive Cyclization | 4-Chloro-5-nitro-2-nitrostyrene | Reduction of nitro group to amine, followed by cyclization | Utilizes existing nitro group, versatile |

| Transition Metal-Catalysis | N-allyl-4-chloro-5-nitroaniline | Pd- or Cu-catalyzed intramolecular alkene amination | High efficiency, mild conditions, functional group tolerance |

Diastereoselective and Enantioselective Synthesis

For applications where specific stereoisomers are required, the synthesis must be adapted to control the stereochemistry. This is particularly relevant if substituents are present on the C2 or C3 positions of the dihydroindole ring.

Chiral Auxiliary-Mediated Approaches

A well-established method for inducing stereoselectivity is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the key bond-forming step, the auxiliary is removed, leaving an enantiomerically enriched product. nih.gov

In the context of synthesizing a chiral derivative of this compound, an auxiliary could be attached to the nitrogen atom of the aniline precursor. Popular and effective auxiliaries for directing reactions on N-acyl systems include Evans' oxazolidinones and pseudoephedrine. wikipedia.orgamrita.edu For instance, an N-acylated 4-chloro-5-nitroaniline precursor bearing a chiral oxazolidinone could undergo a diastereoselective cyclization or a subsequent diastereoselective alkylation at the C2 or C3 position. The steric bulk of the auxiliary effectively shields one face of the molecule, forcing the incoming reagent or intramolecular reaction to occur from the less hindered face, thus leading to a high diastereomeric excess (d.e.). nih.gov

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | General Diastereoselectivity |

| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | Often >95:5 d.r. |

| (S)-Indoline | Asymmetric synthesis of 1,2-amino alcohols | Up to >99% d.e. |

| Camphorsultam | Diels-Alder reactions, conjugate additions | High d.e. generally observed |

| Pseudoephedrine | Asymmetric alkylation of amides | Typically >90% d.e. |

The development of such enantioselective routes is crucial for accessing single-enantiomer compounds for pharmacological evaluation and other advanced applications.

Asymmetric Catalytic Synthesis of Dihydroindoles

The asymmetric synthesis of the dihydroindole (or indoline) scaffold is a significant area of research, as chirality can be crucial for the biological activity of such molecules. Catalytic methods are preferred for their efficiency and ability to generate high levels of stereoselectivity from prochiral starting materials.

One prominent metal-free approach involves the Brønsted acid-catalyzed transfer hydrogenation of indole derivatives. organic-chemistry.orgkaust.edu.sa This method utilizes a chiral Brønsted acid to catalyze the reduction of a 3H-indole precursor using a hydrogen source like Hantzsch dihydropyridine. organic-chemistry.orgkaust.edu.sa This reaction proceeds under mild conditions and avoids the use of transition metals. organic-chemistry.org Studies have shown that this technique is effective for a variety of substituted indoles, achieving excellent yields and high enantiomeric excess (ee). organic-chemistry.org For example, specific chiral phosphoric acid catalysts have demonstrated the ability to produce indolines with up to 98% yield and 97% ee. organic-chemistry.org

Another powerful strategy is the catalytic asymmetric Friedel–Crafts (F–C) reaction. nih.govacs.org This reaction involves the alkylation of the indole nucleus with various electrophiles, catalyzed by a chiral Lewis acid or an organocatalyst. nih.gov The F–C reaction is highly atom-economical and provides direct access to functionalized, optically active indole derivatives. nih.govacs.org While challenging, the asymmetric F-C reaction of indoles with electrophiles like α,β-unsaturated ketones can be achieved with high enantioselectivity through careful selection of the chiral catalyst system. nih.govacs.org

Furthermore, rhodium(II)-catalyzed reactions, such as the formal [3+2] cycloaddition of C(3)-substituted indoles with triazoles as carbene precursors, have been developed to construct complex chiral pyrroloindolines. acs.org These methods offer good yields and high levels of enantioinduction for various substituted indoles. acs.org

The table below summarizes key findings from various asymmetric catalytic approaches applicable to the dihydroindole core structure.

| Catalytic System | Reaction Type | Substrate Scope | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Brønsted Acid | Transfer Hydrogenation | 2-Aryl-substituted 3H-indoles | High (e.g., 98%) | High (e.g., 97%) | organic-chemistry.org |

| Chiral Metal Complexes or Organocatalysts | Friedel-Crafts Alkylation | Indoles with various electrophiles | Diverse | High | nih.govacs.org |

| Rhodium(II)-tetracarboxylate | [3+2] Cycloaddition | C(3)-substituted indoles | Good | High | acs.org |

| Chiral Phosphoric Acid | Fischer Indole Synthesis | Diketones and Phenylhydrazines | Good | High | sciencedaily.com |

Resolution Techniques for Enantiomeric Separation

When a chemical synthesis produces a racemic mixture (a 50:50 mixture of two enantiomers), resolution techniques are required to separate them. libretexts.org Since enantiomers possess identical physical properties like boiling point and solubility in achiral solvents, their separation is not trivial. libretexts.org

A classical method for resolving racemates is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This involves reacting the racemic mixture, if it is an acid or a base, with a single enantiomer of a chiral resolving agent. wikipedia.org The resulting products are diastereomers, which have different physical properties and can be separated by conventional methods like fractional crystallization. libretexts.orgwikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

A more modern and widely used technique is chiral column chromatography, particularly High-Performance Liquid Chromatography (HPLC). ijrpr.comresearchgate.net This method utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. ijrpr.com CSPs are the core of this technique and come in various types. researchgate.net

Common Types of Chiral Stationary Phases (CSPs):

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most popular and versatile CSPs, capable of separating a wide range of chiral compounds, including β-blockers and NSAIDs. ijrpr.comresearchgate.net

Protein-based CSPs: These use proteins like albumin or α1-acid glycoprotein (B1211001) immobilized on a silica (B1680970) support. researchgate.net

Cyclodextrin-based CSPs: These phases are effective for separating enantiomers of compounds like NSAIDs. ijrpr.comresearchgate.net

Another advanced method is kinetic resolution . This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. nih.gov For instance, the catalytic kinetic resolution of racemic indolines has been achieved through asymmetric oxygenation using a chiral titanium catalyst and hydrogen peroxide. nih.gov In this process, one enantiomer reacts faster to form a new product (e.g., a hydroxylamine), leaving the unreacted, slower-reacting enantiomer in high enantiomeric purity. nih.gov This method has been successfully applied to various racemic indolines, yielding both the resolved starting material and the product in high ee. nih.gov

The following table details various chiral stationary phases used for the enantiomeric separation of chiral compounds.

| CSP Type | Chiral Selector Example | Common Applications | Reference |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad range, including β-blockers | ijrpr.comresearchgate.net |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad range of pharmaceuticals | ijrpr.com |

| Pirkle-type (π-acid/π-base) | Whelk-O 1 | Oxindoles and other aromatic compounds | nih.gov |

| Cyclodextrin-based | Beta-cyclodextrin derivatives | NSAIDs and other compounds | ijrpr.comresearchgate.net |

| Protein-based | α1-acid glycoprotein (AGP) | Basic and acidic drugs | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 5 Nitro 2,3 Dihydro 1h Indole

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. lumenlearning.com The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. unizin.org

Influence of Chloro and Nitro Groups on Ring Activation/Deactivation

The susceptibility of the benzene (B151609) ring in 6-chloro-5-nitro-2,3-dihydro-1H-indole to electrophilic attack is determined by the cumulative effects of its substituents. Substituents are classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the reaction rate). masterorganicchemistry.comchemistrysteps.com

Alkylamino Group: The nitrogen atom of the dihydro-pyrrole ring is directly attached to the benzene ring, functioning as a powerful activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic system, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgyoutube.com

Nitro Group (-NO₂): The nitro group is a potent deactivating group. It withdraws electron density from the ring through both a strong inductive effect and a resonance effect, making the ring less nucleophilic and significantly slower to react in EAS. unizin.org

Chloro Group (-Cl): Halogens are a unique class of substituents. While they are deactivating due to their strong electronegativity (inductive effect), they possess lone pairs that can be donated to the ring via resonance. For chlorine, the inductive effect outweighs the resonance effect, resulting in a net deactivation of the ring. masterorganicchemistry.comlibretexts.org

Regioselectivity of Electrophilic Attack on the Substituted Indoline (B122111) System

The position of electrophilic attack is not random but is directed by the existing substituents. Activating groups are typically ortho, para-directors, while deactivating groups (except halogens) are meta-directors. wikipedia.orgchadsprep.com The available positions for substitution on the this compound ring are C4 and C7.

The directing influence of each substituent on these positions is as follows:

Alkylamino Group: Strongly activating and directs ortho (C4, C7) and para (C6, blocked). It therefore strongly favors substitution at both C4 and C7.

Nitro Group (at C5): Strongly deactivating and a meta-director. It directs incoming electrophiles away from its ortho (C4, C6) and para positions, thereby favoring substitution at C7.

Chloro Group (at C6): Deactivating but an ortho, para-director. It directs towards its ortho positions (C5, blocked; C7) and its para position (C4).

The combined influences suggest a complex regiochemical outcome. Position C4 is activated by the amino group (ortho) and the chloro group (para), but deactivated by the adjacent nitro group. Position C7 is activated by the amino group (ortho) and the chloro group (ortho), and it is the meta position relative to the deactivating nitro group, making it electronically favored by all three substituents. Therefore, electrophilic attack is predicted to occur predominantly at the C7 position.

| Substituent | Type | Directing Effect | Influence on C4 | Influence on C7 |

|---|---|---|---|---|

| Alkylamino (fused) | Strongly Activating | Ortho, Para | Favorable (Ortho) | Favorable (Ortho) |

| Nitro (-NO₂) at C5 | Strongly Deactivating | Meta | Disfavored (Ortho) | Favorable (Meta) |

| Chloro (-Cl) at C6 | Deactivating | Ortho, Para | Favorable (Para) | Favorable (Ortho) |

Kinetic and Thermodynamic Control in EAS

Most electrophilic aromatic substitutions are under kinetic control, meaning the product distribution is determined by the relative rates of formation of the possible intermediates. ic.ac.uk The rate-determining step is typically the formation of the resonance-stabilized carbocation intermediate, known as the arenium ion or sigma complex. libretexts.orgperlego.com The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction.

Attack at C7: The positive charge in the arenium ion can be delocalized through resonance. Crucially, one resonance contributor places the positive charge on the carbon atom adjacent to the amino group, allowing for direct stabilization by the nitrogen's lone pair. The charge is also kept away from the destabilizing influence of the nitro group.

Attack at C4: Similar to the C7 attack, the arenium ion is stabilized by the amino group. However, the positive charge is in closer proximity to the strongly electron-withdrawing nitro group, which would destabilize the intermediate compared to the C7-attack pathway.

Given the greater stability of the arenium ion formed from attack at the C7 position, this pathway is kinetically favored. As EAS reactions are generally irreversible, the kinetic product is also the final thermodynamic product.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is uncommon for simple aryl halides but becomes feasible when the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgbritannica.comlibretexts.org

Reactivity of the Chlorine Substituent Towards Nucleophiles

The chlorine atom at the C6 position of this compound is highly susceptible to nucleophilic attack. This reactivity is due to the presence of the strongly electron-withdrawing nitro group at the C5 position, which is ortho to the chlorine.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. numberanalytics.com

Addition: A nucleophile attacks the carbon atom bearing the leaving group (C6), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.netrsc.orgbris.ac.uk

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The key to the reaction's feasibility is the stabilization of the anionic Meisenheimer complex. The ortho-nitro group is perfectly positioned to delocalize the negative charge through resonance, thereby stabilizing the intermediate and lowering the activation energy for the reaction. libretexts.orgaskfilo.com The electron-donating amino group has a deactivating effect on SNAr, but this is overcome by the powerful activating effect of the ortho-nitro group. Consequently, the chlorine atom can be readily displaced by a variety of nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 6-Hydroxy-5-nitro-2,3-dihydro-1H-indole |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 6-Methoxy-5-nitro-2,3-dihydro-1H-indole |

| Amine (R₂NH) | Piperidine | 6-(Piperidin-1-yl)-5-nitro-2,3-dihydro-1H-indole |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 6-(Phenylthio)-5-nitro-2,3-dihydro-1H-indole |

Displacement Reactions at the Nitro-Bearing Carbon

While the displacement of a nitro group via SNAr is possible, it is generally less common than the displacement of a halide. For the nitro group at C5 to act as a leaving group, a nucleophile would have to attack the C5 position. This position is ortho to the chloro group but para to the electron-donating amino group. The presence of the electron-donating group deactivates this position for nucleophilic attack. Furthermore, the chloride ion is a superior leaving group compared to the nitrite (B80452) ion. Therefore, nucleophilic substitution at C6 is overwhelmingly favored over substitution at C5.

Impact of the Dihydroindole Nitrogen on Nucleophilic Processes

The nitrogen atom within the 2,3-dihydro-1H-indole (indoline) ring system typically possesses a lone pair of electrons, rendering it nucleophilic and basic. However, in the case of this compound, the nucleophilic character of this nitrogen is significantly attenuated. This diminished nucleophilicity is a direct consequence of the electronic effects exerted by the substituents on the benzene ring.

The delocalization of the nitrogen's lone pair into the aromatic system, although less pronounced than in an indole (B1671886), is still a contributing factor. The cumulative electron-withdrawing influence of the nitro and chloro groups pulls electron density away from the nitrogen atom, making its lone pair less available for donation to electrophiles. Consequently, this compound is a weaker nucleophile compared to unsubstituted indoline. This has important implications for its participation in nucleophilic reactions, such as alkylation, acylation, and arylation at the nitrogen atom, which will require more forcing conditions or highly reactive electrophiles to proceed efficiently.

Reduction and Oxidation Chemistry of the Compound

The presence of both a reducible nitro group and a potentially oxidizable indoline ring system makes the redox chemistry of this compound a subject of significant interest.

The selective reduction of the nitro group in the presence of other functional groups is a common and important transformation in organic synthesis. For this compound, the primary goal is the conversion of the nitro group to an amino group to furnish 6-chloro-2,3-dihydro-1H-indol-5-amine, a potentially valuable synthetic intermediate. Several methods are available for this transformation, with the choice of reagent being crucial to avoid the reduction of the chloro group (hydrodehalogenation).

Catalytic hydrogenation is a widely used method. While powerful catalysts like palladium on carbon (Pd/C) are effective for nitro group reduction, they can also promote hydrodehalogenation, especially with aryl chlorides. Therefore, milder catalysts or specific reaction conditions are often preferred.

| Reagent/Catalyst | Conditions | Advantages | Potential Drawbacks |

| H2, Pd/C | Low pressure, various solvents (e.g., EtOH, EtOAc) | High efficiency | Risk of hydrodehalogenation |

| H2, PtO2 | Atmospheric pressure, acidic or neutral media | Effective for nitro reduction | Can also cause hydrodehalogenation |

| Fe, HCl or NH4Cl | Aqueous or alcoholic solvents, often heated | Inexpensive, chemoselective | Requires stoichiometric amounts of metal, acidic conditions |

| SnCl2·2H2O | Concentrated HCl or ethanol | Mild, good for substrates with sensitive groups | Stoichiometric tin salts, workup can be tedious |

| NaBH4, NiCl2 or CoCl2 | Methanol or ethanol | Mild conditions, high yields | Requires careful control of stoichiometry |

| Hydrazine hydrate, Fe2O3 | Refluxing ethanol | Avoids high pressure H2, often selective | Hydrazine is toxic |

For the selective reduction of this compound, methods employing iron powder in the presence of an acid or ammonium (B1175870) chloride, or the use of tin(II) chloride, would be strong candidates to achieve the desired transformation while preserving the chloro substituent.

The indoline ring system can undergo both oxidation and reduction. Oxidation of the indoline ring typically leads to the corresponding indole. This transformation involves the loss of two hydrogen atoms and results in the formation of an aromatic pyrrole (B145914) ring fused to the benzene ring.

In the context of this compound, oxidation would yield 6-chloro-5-nitro-1H-indole. This dearomatization-aromatization sequence is a common strategy in indole synthesis. Various oxidizing agents can be employed for this purpose, such as manganese dioxide (MnO2), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or catalytic methods involving transition metals. The presence of the electron-withdrawing nitro group can make the indoline ring more resistant to oxidation compared to electron-rich indolines.

Reduction of the indoline ring system itself is less common, as it is already a saturated heterocyclic ring. Further reduction would require hydrogenation of the benzene ring, a process that typically requires harsh conditions, such as high-pressure hydrogen gas and potent catalysts like rhodium on alumina. Under such conditions, the nitro group would also be reduced.

Dehydrogenation: The conversion of this compound to 6-chloro-5-nitro-1H-indole is a dehydrogenation reaction. This process is often thermodynamically favorable due to the formation of the aromatic indole ring system.

| Reagent/Catalyst | Conditions | Comments |

| MnO2 | Aprotic solvent (e.g., toluene, CH2Cl2), reflux | Common and effective reagent for dehydrogenation of indolines. |

| DDQ | Aprotic solvent (e.g., dioxane, benzene), room temp. or gentle heating | Powerful dehydrogenating agent, often used for sensitive substrates. |

| Pd/C | High-boiling solvent (e.g., xylene, decalin), reflux | Can effect dehydrogenation at high temperatures. |

| Chloranil | Refluxing solvent (e.g., xylene) | Another quinone-based dehydrogenating agent. |

Hydrogenation: As mentioned previously, hydrogenation of the indoline ring would primarily target the benzene nucleus. This would lead to the formation of a hexahydroindole derivative. Such a reaction would likely require high-pressure hydrogenation with a catalyst like Rh/Al2O3 or Ru/C. It is important to note that under these conditions, the nitro group would be readily reduced to an amino group, and the chloro group might also be susceptible to hydrogenolysis. Therefore, achieving selective hydrogenation of the benzene ring while preserving the other functional groups would be a significant synthetic challenge.

Derivatization Reactions at the Nitrogen Atom (N1)

The secondary amine functionality of the indoline ring is a key site for derivatization, allowing for the introduction of various substituents that can modulate the molecule's properties.

Alkylation: N-alkylation of this compound involves the reaction of the indoline with an alkyl halide or another alkylating agent in the presence of a base. The reduced nucleophilicity of the nitrogen atom necessitates the use of a relatively strong base to deprotonate the N-H bond, forming the more nucleophilic indolinide anion.

| Alkylating Agent | Base | Solvent | General Conditions |

| Alkyl halides (R-X) | NaH, K2CO3, Cs2CO3 | DMF, DMSO, CH3CN | Room temperature to elevated temperatures |

| Dialkyl sulfates ((R)2SO4) | K2CO3, Et3N | Acetone, CH2Cl2 | Mild conditions |

| Alcohols (R-OH) | Mitsunobu conditions (DEAD, PPh3) | THF, CH2Cl2 | Mild, for primary and secondary alcohols |

Acylation: N-acylation proceeds by reacting the indoline with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. Due to the decreased nucleophilicity of the nitrogen, more reactive acylating agents or the use of a catalyst may be beneficial.

| Acylating Agent | Base | Solvent | General Conditions |

| Acyl chlorides (RCOCl) | Pyridine, Et3N, DMAP (cat.) | CH2Cl2, THF, Pyridine | 0 °C to room temperature |

| Acid anhydrides ((RCO)2O) | Pyridine, Et3N, DMAP (cat.) | CH2Cl2, THF | Room temperature to reflux |

| Carboxylic acids (RCOOH) | Coupling agents (e.g., DCC, EDCI) | CH2Cl2, DMF | Room temperature |

Arylation: N-arylation of indolines can be achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the indoline nitrogen and an aryl halide or triflate.

| Arylating Agent | Catalyst System | Base | Solvent | General Conditions |

| Aryl halides (Ar-X) | Pd(OAc)2 or Pd2(dba)3 with a phosphine (B1218219) ligand (e.g., BINAP, Xantphos) | NaOtBu, K3PO4, Cs2CO3 | Toluene, Dioxane | 80-120 °C |

| Arylboronic acids (Ar-B(OH)2) | Cu(OAc)2, Pyridine | Air, molecular sieves | CH2Cl2, Toluene | Room temperature to reflux |

The electron-deficient nature of this compound would likely make it a suitable substrate for these N-derivatization reactions, although potentially requiring more forcing conditions compared to unsubstituted indoline. The resulting N-substituted derivatives would be valuable for further synthetic manipulations and for exploring their chemical and biological properties.

Formation of N-Substituted Dihydroindoles

The secondary amine in the 2,3-dihydro-1H-indole ring is a key site for chemical modification, readily undergoing N-substitution reactions. These transformations are fundamental in diversifying the molecular structure and are widely employed in the synthesis of various biologically active compounds. Common N-substitution reactions include N-alkylation and N-acylation.

N-Alkylation: The nitrogen atom of the dihydroindole can be alkylated using various alkylating agents, typically in the presence of a base. The reaction of a similar compound, (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione, has been shown to undergo selective N-alkylation on the thiazolidine-2,4-dione ring in the presence of a base like potassium carbonate and an aprotic solvent such as dimethylformamide (DMF). core.ac.uk This suggests that the indole nitrogen can also be alkylated under similar conditions. For this compound, a plausible N-alkylation reaction is depicted below:

Reaction Scheme for N-Alkylation

| Reactant | Reagent | Product |

| This compound | Alkyl halide (R-X) | 1-Alkyl-6-chloro-5-nitro-2,3-dihydro-1H-indole |

| This compound | Benzyl bromide | 1-Benzyl-6-chloro-5-nitro-2,3-dihydro-1H-indole |

N-Acylation: The nucleophilic nitrogen of the dihydroindole readily reacts with acylating agents such as acyl chlorides or anhydrides to form N-acyl derivatives. These reactions are often carried out in the presence of a base to neutralize the acid byproduct. Research on the acylation of 6-chloro-5-cyano-picolinic acid with amines demonstrates the general feasibility of such transformations. researchgate.net A representative N-acylation reaction for this compound is as follows:

Reaction Scheme for N-Acylation

| Reactant | Reagent | Product |

| This compound | Acyl chloride (RCOCl) | 1-Acyl-6-chloro-5-nitro-2,3-dihydro-1H-indole |

| This compound | Acetyl chloride | 1-Acetyl-6-chloro-5-nitro-2,3-dihydro-1H-indole |

Rearrangement and Rearrangement-Driven Transformations

Aromatic nitro compounds, particularly under acidic conditions, can undergo rearrangement. For instance, certain substituted 2-nitroanilines have been observed to rearrange in concentrated sulfuric acid, which is thought to involve a 1,3-migration of the nitro group. rsc.org The mechanism is proposed to proceed through protonation at the position bearing the nitro group, followed by its migration. rsc.org While the dihydroindole system is not fully aromatic, the presence of the nitro-substituted benzene ring suggests that under strongly acidic conditions, similar intramolecular rearrangements could be investigated.

Transannular reactions, which involve bond formation across a ring, are typically observed in medium-sized ring systems and are less common in the five-membered dihydroindole ring. However, skeletal rearrangements can be induced under various conditions. For example, the Wolff rearrangement and the Beckmann rearrangement are well-known transformations that lead to ring expansion or contraction. libretexts.org The Favorskii rearrangement is another example that involves the conversion of α-halo ketones to carboxylic acid derivatives, often with ring contraction. slideshare.net While these are general rearrangement reactions, their applicability to derivatives of this compound would depend on the presence of appropriate functional groups and would require specific experimental investigation.

Photochemical and Electrochemical Reactivity

The presence of the nitroaromatic chromophore in this compound suggests that it will exhibit interesting photochemical and electrochemical properties.

Nitroaromatic compounds are known to be photochemically active. The photochemistry of nitroindoline (B8506331) derivatives has been explored, particularly in the context of photolabile protecting groups. Upon irradiation with UV light, N-acyl-7-nitroindolines can undergo cleavage to release the carboxylic acid and form a nitrosoindole product. This process is believed to occur via an excited triplet state.

While the specific photochemical behavior of this compound has not been detailed, it is plausible that it would undergo similar transformations. The chloro and nitro substituents on the benzene ring are expected to influence the absorption spectrum and the efficiency of photochemical reactions.

The electrochemical behavior of this compound is expected to be characterized by both oxidation of the dihydroindole ring and reduction of the nitro group.

Oxidation: Indole and its derivatives are known to be electrochemically active and can be oxidized at various electrode materials. nih.gov The oxidation process is generally irreversible and is influenced by the substituents on the indole ring. The electron-withdrawing nature of the chloro and nitro groups would likely make the oxidation of the dihydroindole ring more difficult, shifting the oxidation potential to more positive values compared to unsubstituted dihydroindole.

Reduction: The nitro group is readily reducible through electrochemical methods. In protic media, the electrochemical reduction of aromatic nitro compounds typically proceeds in a multi-electron, multi-proton process to form hydroxylamine (B1172632) and subsequently amine functionalities. researchgate.net The reduction potential is influenced by the pH of the medium and the nature of other substituents on the aromatic ring. A typical cyclic voltammogram of a nitroaromatic compound shows a reduction peak corresponding to the formation of a nitro radical anion in the initial step. researchgate.net

Expected Electrochemical Parameters

| Process | Expected Potential Range (vs. Ag/AgCl) | Key Influencing Factors |

| Oxidation of Dihydroindole Ring | > +0.8 V | Substituent effects (Cl, NO2), pH |

| Reduction of Nitro Group | -0.5 V to -1.5 V | pH, solvent, electrode material |

A comprehensive search for scientific literature and spectroscopic data for the compound "this compound" (CAS Number: 172078-32-9) was conducted. Unfortunately, detailed experimental data required to fully populate the requested article sections is not available in the public domain or scientific databases accessible through the conducted search.

The user's request specifies a detailed analysis based on advanced spectroscopic and structural elucidation techniques, including:

Detailed ¹H and ¹³C NMR Spectral Analysis

Application of 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

Dynamic NMR Studies for Conformational Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Fragmentation Pattern Analysis for Structural Confirmation

While the existence of the compound is confirmed through chemical supplier databases, the primary research articles containing its synthesis and detailed characterization with the specific spectroscopic data listed above could not be located. Without this foundational data, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline. The creation of such an article would require access to proprietary research data or the primary synthesis and analysis of the compound, which is beyond the scope of this service.

Therefore, the requested article cannot be generated at this time due to the lack of available scientific data for "this compound."

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure of "6-chloro-5-nitro-2,3-dihydro-1H-indole" by probing the vibrational modes of its constituent chemical bonds.

The IR and Raman spectra of "this compound" would be characterized by absorption bands corresponding to the stretching vibrations of its key functional groups. The N-H stretching vibration of the indole (B1671886) amine is expected to appear in the region of 3200-3500 cm⁻¹. The C-Cl stretching vibration, typically found in the fingerprint region, would likely be observed between 850 and 550 cm⁻¹. libretexts.orglibretexts.org

The nitro (NO₂) group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, the asymmetric N-O stretching band typically appears in the 1550-1475 cm⁻¹ range, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.comspectroscopyonline.com These bands are often intense in the IR spectrum due to the large change in dipole moment during the vibration. spectroscopyonline.com

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. orgchemboulder.com Aromatic C-C in-ring stretching vibrations usually result in a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. orgchemboulder.compressbooks.pub

The following table summarizes the expected characteristic vibrational frequencies for "this compound":

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3500 |

| Aromatic C-H | Stretching | 3100-3000 |

| N-O (Nitro) | Asymmetric Stretching | 1550-1475 |

| N-O (Nitro) | Symmetric Stretching | 1360-1290 |

| C-Cl | Stretching | 850-550 |

This table is based on typical frequency ranges for the specified functional groups in related organic molecules.

The electronic properties of the chloro and nitro substituents on the indole ring can affect the bond strengths and, consequently, the vibrational frequencies of the ring's C-C and C-H bonds. Computational studies on substituted indoles have shown that substitutions on the six-membered ring can have a significant effect on the ground-state electronic structure of the indole ring. chemrxiv.org The electron-withdrawing nature of the nitro group can influence the electron density distribution within the aromatic system, which would be reflected in the vibrational spectra. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies and aid in the assignment of the observed spectral bands. researchgate.netresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for characterizing conjugated and aromatic systems like "this compound."

The UV-Vis spectrum of "this compound" is expected to be dominated by π → π* transitions within the aromatic system. The indole chromophore itself exhibits characteristic absorption bands. The presence of the nitro group, a strong chromophore, is expected to significantly influence the absorption spectrum. Nitroaromatic compounds typically show absorption maxima in the UV region, with the exact wavelength being dependent on the molecular structure. nih.goviu.edu

Studies on substituted indoles have shown that electron-withdrawing groups can cause a bathochromic (red) shift of the absorption bands. core.ac.uk The nitro group, being a potent electron-withdrawing group, would likely lead to a red-shift in the absorption maximum compared to unsubstituted dihydroindole. The chloro group may also contribute to a lesser extent to this shift. The extent of conjugation is a primary factor determining the wavelength of maximum absorption (λₘₐₓ). utoronto.ca

Solvatochromism is the phenomenon where the position of the absorption maximum of a compound changes with the polarity of the solvent. wikipedia.org This effect is expected to be significant for "this compound" due to the presence of the polar nitro group and the N-H group capable of hydrogen bonding.

The excited states of nitroaromatic compounds can be significantly stabilized by polar solvents, leading to a bathochromic (red) shift in the absorption maximum as solvent polarity increases. researchgate.netnih.gov This is known as positive solvatochromism. wikipedia.org The solvent sensitivity of the electronic transitions in substituted indoles is also well-documented. nih.gov Therefore, when recording the UV-Vis spectrum of "this compound," the choice of solvent is critical, and a comparison of spectra in solvents of varying polarity could provide insights into the nature of the electronic transitions and the dipole moment change upon excitation.

X-ray Crystallography for Solid-State Structure Determination

Should crystallographic data for this compound become available, the following subsections would be populated with the specific findings from that research.

An X-ray crystallographic analysis would provide a table of all bond lengths (the distances between the nuclei of two bonded atoms) and bond angles (the angles formed by three connected atoms). Torsion angles, which describe the rotation around a chemical bond, would also be determined, offering insight into the molecule's conformation. This data is fundamental for confirming the connectivity of the atoms and understanding the strain and stability of the molecular structure.

A representative, but currently unavailable, data table for bond lengths and angles would be presented here.

This technique would unambiguously determine the stereochemistry of any chiral centers in the molecule. Furthermore, it would reveal how the individual molecules of this compound are arranged in the crystal lattice, a concept known as crystal packing. This arrangement is dictated by the molecule's shape and the intermolecular forces between them. Understanding the crystal packing is important as it influences properties such as melting point, solubility, and crystal habit.

A hypothetical data table detailing potential intermolecular interactions would be included in this section if the primary crystallographic data were accessible.

In the absence of experimental data, any discussion on the specific structural parameters of this compound would be purely speculative. The scientific community awaits the synthesis of suitable crystals and a subsequent X-ray diffraction study to elucidate the definitive solid-state structure of this compound.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental in predicting the properties of molecules. For a compound like 6-chloro-5-nitro-2,3-dihydro-1H-indole, these calculations would provide deep insights into its behavior at a molecular level.

Geometry Optimization and Energy Minimization Studies

The first step in computational analysis is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization and energy minimization. Using methods like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)), the bond lengths, bond angles, and dihedral angles are adjusted until a minimum on the potential energy surface is located. This corresponds to the most stable conformation of the molecule.

A hypothetical data table for the optimized geometry of this compound would resemble the following:

Table 1: Hypothetical Optimized Geometrical Parameters

| Parameter | Value |

|---|---|

| Bond Length (C-Cl) | ~1.74 Å |

| Bond Length (C-N, nitro) | ~1.47 Å |

| Bond Length (N-O, nitro) | ~1.22 Å |

| Bond Angle (O-N-O) | ~125° |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

A hypothetical data table for the electronic properties of this compound would be structured as follows:

Table 2: Hypothetical Electronic Properties

| Property | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution

The electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the nitro group would be expected to create a significant region of negative potential, while the hydrogen atoms of the amine group would likely show positive potential.

Atomic Partial Charges and Bond Orders

Calculations of atomic partial charges (e.g., Mulliken or Natural Bond Orbital charges) provide a quantitative measure of the electron distribution among the atoms in a molecule. This information helps to identify electrophilic and nucleophilic centers. Bond order analysis provides insight into the nature and strength of the chemical bonds within the molecule.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can be used to study the mechanisms of chemical reactions, providing information that is often difficult to obtain through experiments alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize the structure of the transition state. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps out the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species.

Without specific published research on this compound, any detailed discussion or data presentation would be speculative. The scientific community relies on peer-reviewed data, and in the absence of such studies for this specific compound, a detailed and accurate computational and theoretical characterization as requested cannot be provided.

Prediction of Reaction Pathways and Product Distribution

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in predicting the most likely pathways for chemical reactions. For this compound, this involves mapping the potential energy surface (PES) for a given reaction, such as further electrophilic substitution, reduction of the nitro group, or N-alkylation.

The process begins with the identification of reactants, potential intermediates, transition states (TS), and products. The geometries of these species are optimized to find the lowest energy structures. A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. By locating the transition states connecting reactants to products, the minimum energy path for the reaction can be elucidated.

For instance, in the nitration of indole (B1671886) derivatives, computational studies can determine the regioselectivity of the reaction. DFT calculations can be used to model the approach of a nitrating agent (like trifluoroacetyl nitrate) to the indole ring, calculating the activation energies for substitution at different positions. nih.gov The pathway with the lowest activation barrier is predicted to be the most favorable, thus determining the major product. nih.gov Such studies have confirmed that nitration typically occurs at the 3-position of the indole ring due to the lower energy of the transition state. nih.gov

The product distribution in a reaction under kinetic control is determined by the relative activation energies of the competing pathways. The predicted ratio of products can be estimated using the Boltzmann distribution, which relates the energy difference between transition states to their relative populations at a given temperature.

Kinetic and Thermodynamic Parameters of Reactions

Once the stationary points (reactants, products, transition states) on the potential energy surface have been identified, their thermodynamic and kinetic parameters can be calculated. These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from the DFT calculations.

Enthalpy of Reaction (ΔH): Determined from the difference in the electronic energies and zero-point vibrational energies (ZPVE) between products and reactants. A negative ΔH indicates an exothermic reaction.

Entropy of Reaction (ΔS): Calculated from translational, rotational, and vibrational contributions. It reflects the change in disorder during the reaction.

Gibbs Free Energy of Reaction (ΔG): Calculated as ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous reaction under the given temperature (T).

Kinetic Parameters: The primary kinetic parameter derived from computational studies is the activation energy (Ea), which is the energy difference between the transition state and the reactants. According to transition state theory, the rate constant (k) of a reaction can be estimated using the Eyring equation, which incorporates the Gibbs free energy of activation (ΔG‡).

The table below illustrates the typical thermodynamic and kinetic data that would be generated from a computational study of a hypothetical reaction, such as the reduction of the nitro group on this compound.

| Parameter | Calculated Value (units) | Description |

|---|---|---|

| ΔHrxn | -150 kJ/mol | Enthalpy of Reaction |

| ΔSrxn | -25 J/(mol·K) | Entropy of Reaction |

| ΔGrxn | -142.5 kJ/mol | Gibbs Free Energy of Reaction (at 298 K) |

| Ea | 85 kJ/mol | Activation Energy |

| ΔG‡ | 80 kJ/mol | Gibbs Free Energy of Activation (at 298 K) |

Spectroscopic Property Prediction

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can accurately predict NMR parameters, providing a powerful tool for confirming or assigning experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived.

The process involves:

Optimizing the geometry of this compound at a suitable level of theory.

Performing a GIAO calculation to obtain the absolute shielding values for each nucleus (e.g., ¹H, ¹³C).

Converting the calculated absolute shieldings (σ) to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ_calc.

Coupling constants (J-couplings) can also be computed, providing further detail about the connectivity and dihedral angles within the molecule. Comparing the predicted chemical shifts and coupling constants with experimental data can help to confirm the proposed structure or identify the correct isomer among several possibilities.

The following interactive table shows a hypothetical comparison between computationally predicted and experimental ¹H NMR data for the aromatic protons of the target molecule.

| Proton | Predicted δ (ppm) | Experimental δ (ppm) | Predicted J-coupling (Hz) |

|---|---|---|---|

| H-4 | 7.85 | 7.90 | - |

| H-7 | 7.10 | 7.15 | - |

Simulation of IR and UV-Vis Spectra and Comparison with Experimental Data

Infrared (IR) Spectra Simulation: Computational chemistry can simulate the IR spectrum of a molecule by calculating its vibrational frequencies. After geometry optimization, a frequency calculation is performed. This yields a set of normal modes of vibration and their corresponding frequencies and intensities. The simulated spectrum can then be plotted as a graph of intensity versus wavenumber (cm⁻¹).

Comparing the simulated IR spectrum with an experimental one helps in assigning the observed absorption bands to specific molecular vibrations. For this compound, this would allow for the identification of characteristic peaks such as N-H stretching, aromatic C-H stretching, asymmetric and symmetric NO₂ stretching, and C-Cl stretching. It's common practice to scale the calculated frequencies by an empirical factor (typically around 0.96-0.98 for DFT methods) to better match experimental values, as the calculations often assume a harmonic oscillator model.

UV-Vis Spectra Simulation: The simulation of electronic absorption spectra (UV-Vis) is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.

The output of a TD-DFT calculation provides the excitation energies (which correspond to the absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). nih.gov By plotting the oscillator strength against wavelength, a simulated UV-Vis spectrum can be generated. For substituted indolines, these calculations can predict the key π→π* transitions and how they are affected by substituents like chloro and nitro groups. mdpi.com Comparing the simulated spectrum with experimental data helps to understand the electronic structure of the molecule.

Molecular Dynamics (MD) Simulations

Conformational Analysis and Flexibility of the Indoline (B122111) Ring System

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

For this compound, MD simulations can be used to explore the conformational landscape and flexibility of the indoline ring. The indoline core, being a five-membered ring fused to a benzene (B151609) ring, is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms.

An MD simulation, typically run for nanoseconds or longer, allows the molecule to sample a wide range of possible conformations. nih.gov By analyzing the trajectory, one can:

Identify the most stable (low-energy) conformations.

Determine the energy barriers between different conformations.

Analyze the flexibility of different parts of the molecule, such as the puckering amplitude of the five-membered ring.

Study the influence of the solvent on the conformational preferences.

This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. The results are often visualized through plots of dihedral angles over time or by constructing a free energy surface that maps the conformational preferences of the system. ucl.ac.uk

Pharmacophore Modeling and Molecular Docking Studies (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, elucidating the likely binding mode. For a molecule like this compound, docking studies would reveal how its distinct chemical features interact with the amino acid residues within a receptor's active site. openmedicinalchemistryjournal.com

Based on studies of analogous nitroindole and chloro-substituted heterocyclic compounds, a hypothetical binding mode can be predicted. nih.govnih.gov The indole ring system would likely serve as a hydrophobic anchor, fitting into a nonpolar pocket of the receptor. The NH group of the indole is a classic hydrogen bond donor, potentially interacting with backbone carbonyls or acidic residues like aspartate or glutamate. The oxygen atoms of the 5-nitro group are strong hydrogen bond acceptors and would likely engage with donor residues such as serine, threonine, or lysine. The 6-chloro substituent can form halogen bonds or other hydrophobic interactions, contributing to binding affinity and specificity.

Docking simulations would generate multiple possible binding poses, which are then scored to identify the most energetically favorable conformation. nih.gov Visual analysis of the top-ranked poses provides detailed insight into the specific interactions driving molecular recognition.

Following molecular docking, more rigorous methods are employed to estimate the binding free energy (ΔG_bind), which quantifies the affinity of the ligand for the receptor. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach is a widely used end-point method for this purpose. nih.govfrontiersin.org

This method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov The calculation involves taking snapshots from a molecular dynamics (MD) simulation of the ligand-receptor complex and computing various energy components for the complex, the free ligand, and the free receptor. researchgate.net

The final binding free energy is composed of several terms:

ΔE_MM: The change in molecular mechanics energy (van der Waals and electrostatic interactions) in the gas phase.

ΔG_solv: The change in the solvation free energy, which includes polar and nonpolar contributions.

-TΔS: The conformational entropy change upon binding, which is often computationally expensive to calculate and sometimes omitted for relative comparisons. rsc.org

MM/GBSA calculations on similar heterocyclic systems have successfully ranked compounds by binding affinity and provided a more accurate estimation of binding strength than docking scores alone. frontiersin.orgresearchgate.net For this compound, this method would be critical for validating docking predictions and quantifying the energetic contribution of each key interaction.

The computational analyses from docking and free energy calculations converge to identify the structural features of the molecule that are essential for binding to a biological target. For this compound, these key features, or pharmacophore elements, can be summarized as follows.

| Structural Feature | Pharmacophoric Role | Predicted Interaction |

|---|---|---|

| Indole NH Group | Hydrogen Bond Donor (HBD) | Interaction with electron-rich residues (e.g., Asp, Glu). |

| Nitro Group Oxygens | Hydrogen Bond Acceptor (HBA) | Interaction with hydrogen-donating residues (e.g., Ser, Lys, Arg). |

| Aromatic Core | Hydrophobic/Aromatic Feature (HY/AR) | van der Waals and π-stacking interactions with hydrophobic/aromatic residues (e.g., Phe, Trp, Leu). |

| Chloro Substituent | Hydrophobic Feature / Halogen Bond Donor | Enhances binding affinity and selectivity through specific hydrophobic or halogen bond interactions. |

These features collectively define the molecule's pharmacophore. Ligand-based pharmacophore modeling could also be employed, using a set of known active molecules to generate a 3D arrangement of these essential features, which can then be used to screen for new compounds with similar activity. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.com This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode the structural, physicochemical, and electronic properties of the molecules. researchgate.net

For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target. nih.gov The first step involves calculating a wide range of molecular descriptors. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, surface area). Quantum chemical descriptors derived from methods like Density Functional Theory (DFT) are particularly powerful as they describe the electronic properties of the molecule. nih.gov

Relevant descriptors for a QSAR model of this compound and its analogs would likely include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and partial atomic charges on the nitro and chloro groups.

Steric/Topological Descriptors: Molecular volume, solvent-accessible surface area, and connectivity indices.

Hydrophobicity Descriptors: LogP (the logarithm of the octanol-water partition coefficient).

Once calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates a subset of these descriptors with the observed biological activity (e.g., IC₅₀ values). researchgate.netnih.gov A robust QSAR model must be rigorously validated to ensure its predictive power for new, untested compounds. nih.gov

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO Energy Gap | Chemical reactivity and stability. |

| Electronic | Dipole Moment | Overall polarity of the molecule. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Physicochemical | LogP | Hydrophobicity and membrane permeability. |

| 3D / Shape | Solvent-Accessible Surface Area (SASA) | Molecular size and exposure to solvent. |

Virtual Screening and Library Design Based on Computational Insights

The unique structural characteristics of this compound, featuring an indoline core decorated with electron-withdrawing chloro and nitro groups, make it a compelling scaffold for computational drug discovery efforts. Its distinct electronic and steric properties serve as a foundation for virtual screening and the rational design of focused compound libraries aimed at a variety of biological targets.

Computational insights into the molecule's potential interactions and binding modes are leveraged to explore its chemical space and identify novel derivatives with enhanced biological activity. Virtual screening methodologies, in particular, allow for the high-throughput evaluation of large compound databases to identify molecules that are predicted to bind to a target receptor.

In the context of library design, this compound can serve as a core fragment. Computational approaches are employed to guide the selection of substituents at various positions of the indoline ring to maximize potential interactions with a target's active site. This data-driven process enhances the efficiency of discovering potent and selective modulators.

One common approach involves the creation of a virtual library of derivatives based on the this compound scaffold. These derivatives are then computationally screened against a specific biological target. The results of such screenings can prioritize the synthesis of the most promising compounds for further experimental validation.

The design of these virtual libraries often involves combinatorial enumeration of substituents at specific positions of the scaffold. The choice of these substituents is guided by computational analyses, such as pharmacophore modeling and molecular docking, to ensure that the designed molecules have a high probability of interacting favorably with the target.

The insights gained from these computational studies are not only crucial for identifying potential lead compounds but also for understanding the structure-activity relationships within a series of derivatives. This knowledge is invaluable for the iterative process of lead optimization, where the goal is to improve the potency, selectivity, and pharmacokinetic properties of the initial hits.

Below are illustrative data tables that showcase how computational insights can be structured and utilized in the context of virtual screening and library design based on the this compound scaffold.

Table 1: Key Physicochemical and Structural Descriptors for Virtual Library Design